EGFR/ErbB-2 inhibitor-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The epidermal growth factor receptor and ErbB-2 inhibitor-1 is a small-molecule inhibitor that targets the epidermal growth factor receptor and ErbB-2 tyrosine kinases. These receptors are part of the ErbB family, which includes epidermal growth factor receptor (ErbB-1), ErbB-2 (HER2), ErbB-3 (HER3), and ErbB-4 (HER4). The epidermal growth factor receptor and ErbB-2 inhibitor-1 is used primarily in cancer therapy to inhibit the signaling pathways that promote cell proliferation, survival, and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epidermal growth factor receptor and ErbB-2 inhibitor-1 typically involves the construction of a quinazoline or pyridopyrimidine core structure. The synthetic route may include the following steps:

Formation of the Core Structure: The quinazoline or pyridopyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as halogenation, alkylation, or acylation.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of epidermal growth factor receptor and ErbB-2 inhibitor-1 involves scaling up the synthetic route described above. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Epidermal growth factor receptor and ErbB-2 inhibitor-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates that may further react with cellular components.

Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its activity.

Substitution: Substitution reactions can introduce different substituents onto the core structure, affecting its binding affinity and selectivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include various derivatives of the epidermal growth factor receptor and ErbB-2 inhibitor-1, each with potentially different biological activities .

Scientific Research Applications

Epidermal growth factor receptor and ErbB-2 inhibitor-1 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the structure-activity relationships of tyrosine kinase inhibitors.

Biology: The inhibitor is employed to investigate the signaling pathways mediated by epidermal growth factor receptor and ErbB-2 in cellular processes.

Medicine: Clinically, it is used to treat various cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer, by inhibiting the proliferation of cancer cells.

Industry: The compound is utilized in the development of new therapeutic agents and in the screening of potential drug candidates

Mechanism of Action

Epidermal growth factor receptor and ErbB-2 inhibitor-1 exerts its effects by binding to the tyrosine kinase domains of epidermal growth factor receptor and ErbB-2. This binding inhibits the autophosphorylation of the receptors, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The inhibition of these pathways leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Erlotinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor used to treat non-small cell lung cancer.

Gefitinib: Another first-generation epidermal growth factor receptor inhibitor with similar applications.

Afatinib: A second-generation irreversible inhibitor that targets both epidermal growth factor receptor and ErbB-2.

Osimertinib: A third-generation inhibitor designed to overcome resistance to first- and second-generation inhibitors

Uniqueness

Epidermal growth factor receptor and ErbB-2 inhibitor-1 is unique in its dual inhibition of both epidermal growth factor receptor and ErbB-2, providing a broader spectrum of activity against cancers that overexpress these receptors. This dual inhibition can potentially overcome resistance mechanisms that limit the efficacy of inhibitors targeting only one receptor .

Biological Activity

EGFR/ErbB-2 inhibitor-1, also known as a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and ErbB-2 (HER2), has garnered significant attention in cancer research due to its potential therapeutic benefits in treating various malignancies. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

EGFR and ErbB-2 are members of the ErbB family of receptor tyrosine kinases, which play critical roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. The inhibition of these receptors can disrupt oncogenic signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells.

Key Mechanisms:

- Reversible Inhibition: The compound acts as a reversible and ATP-competitive inhibitor, selectively blocking the kinase activity of both EGFR and ErbB-2.

- Covalent Bond Formation: Some inhibitors, like afatinib, form covalent bonds with cysteine residues in the active site of these kinases, resulting in irreversible inhibition. This mechanism enhances the efficacy against resistant mutations often seen in cancer treatments .

Biological Activity Data

The biological activity of this compound has been quantified through various studies measuring its inhibitory effects on different cancer cell lines. Below is a summary of key findings:

| Cell Line | IC50 (nM) | Targeted Mutations | Reference |

|---|---|---|---|

| PC-9 | 0.2 | Exon 19 deletion | |

| H3255 | 0.2 | L858R | |

| H1975 | 10.5 | L858R + T790M | |

| A431 | 1 | Wild-type | |

| BGC-823 | 4.06 | Wild-type |

Case Studies

Case Study 1: Dual Inhibition in Breast Cancer

A clinical trial investigating the effects of lapatinib (a dual EGFR/ErbB-2 inhibitor) on patients with HER2-positive breast cancer demonstrated significant tumor regression. Patients treated with lapatinib showed improved progression-free survival rates compared to those receiving standard therapies alone. The study highlighted the importance of dual inhibition in overcoming resistance mechanisms associated with monotherapy .

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

In vitro studies on NSCLC cell lines expressing various EGFR mutations revealed that this compound exhibited superior inhibitory effects compared to first-generation inhibitors like gefitinib and erlotinib. Notably, the compound effectively inhibited cell proliferation in resistant variants, indicating its potential as a second-line treatment option for patients with advanced NSCLC .

Research Findings

Recent research has focused on elucidating the broader implications of dual inhibition on cellular signaling pathways:

- Apoptosis Induction: Studies have shown that treatment with EGFR/ErbB-2 inhibitors leads to increased apoptosis in tumor cells through the activation of pro-apoptotic pathways and downregulation of survival signals such as AKT and MAPK .

- Synergistic Effects: Combinations of EGFR/ErbB-2 inhibitors with other therapeutic agents have demonstrated synergistic effects, enhancing overall treatment efficacy and reducing tumor growth more effectively than monotherapies .

Properties

Molecular Formula |

C23H15ClFN3OS2 |

|---|---|

Molecular Weight |

468.0 g/mol |

IUPAC Name |

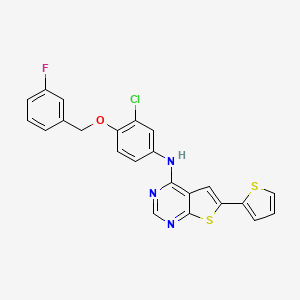

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C23H15ClFN3OS2/c24-18-10-16(6-7-19(18)29-12-14-3-1-4-15(25)9-14)28-22-17-11-21(20-5-2-8-30-20)31-23(17)27-13-26-22/h1-11,13H,12H2,(H,26,27,28) |

InChI Key |

PBIJKZCHYCDPPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=CS5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.